molecular formula C18H17FN4O2 B2662801 1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326879-74-6

1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2662801
CAS No.: 1326879-74-6
M. Wt: 340.358
InChI Key: IGBJLPRQOBEGAJ-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.

    Introduction of the Fluoro and Methyl Groups: The 4-fluoro-3-methylphenyl group is introduced through a substitution reaction, where a suitable precursor is reacted with fluorine and methylating agents.

    Attachment of the Methoxybenzyl Group: The N-(3-methoxybenzyl) group is attached via an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-bromo-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-fluoro-3-methylphenyl)-N-(3-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The methoxybenzyl group also contributes to its specificity and binding affinity to molecular targets.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-12-8-14(6-7-16(12)19)23-11-17(21-22-23)18(24)20-10-13-4-3-5-15(9-13)25-2/h3-9,11H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBJLPRQOBEGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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